![molecular formula C18H25F3N2O2 B2973858 tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 1779125-76-6](/img/structure/B2973858.png)
tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H25F3N2O2 and its molecular weight is 358.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Synthesis of N-Heterocycles
Chiral sulfinamides, prominently tert-butanesulfinamide, are utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, facilitating the production of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are integral to the structural motif of many natural products and therapeutically applicable compounds, highlighting the importance of asymmetric synthesis methodologies in enhancing molecular diversity and therapeutic potential (Philip et al., 2020).
Synthesis of Vandetanib
The compound has been implicated in the synthesis of Vandetanib, a therapeutic agent, by undergoing various synthetic transformations including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination processes. This synthesis route offers insights into the industrial-scale production of Vandetanib, showcasing the compound's utility in manufacturing processes with higher yields and commercial value (Mi, 2015).
Environmental Pollution and Ecotoxicity
The degradation products of tert-butyl compounds, such as 4-tert-Octylphenol, indicate the environmental persistence and potential toxicity of tert-butyl derivatives. These compounds, identified across various environmental matrices, exhibit endocrine-disrupting effects and highlight the need for advanced removal techniques to mitigate their impact on environmental and human health (Olaniyan et al., 2020).
Biodegradation of Methyl Tert-Butyl Ether
The microbial degradation of methyl tert-butyl ether (MTBE) and its key intermediate, tert-butyl alcohol (TBA), under various redox conditions reveals the compound's influence on environmental biodegradation processes. Although microbial degradation pathways for MTBE and TBA have been identified under oxic conditions, challenges remain under anoxic conditions, emphasizing the need for further research to understand and enhance the biodegradation of these compounds (Schmidt et al., 2004).
Synthesis and Evaluation of Ligands for D2-like Receptors
Arylcycloalkylamines, including tert-butyl derivatives, have been studied for their potential as ligands for D2-like receptors, indicating the compound's relevance in the development of antipsychotic agents. The exploration of arylalkyl substituents, including tert-butyl groups, highlights the potential for these compounds to improve the potency and selectivity of binding affinity at D2-like receptors, suggesting a promising avenue for therapeutic development (Sikazwe et al., 2009).
Propriétés
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(12-22,9-11-23)13-6-4-5-7-14(13)18(19,20)21/h4-7H,8-12,22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEVIRCFUVYYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
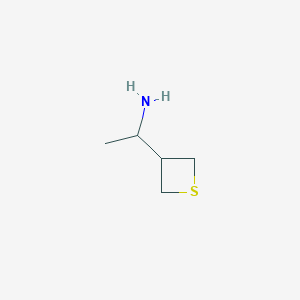

![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2973777.png)
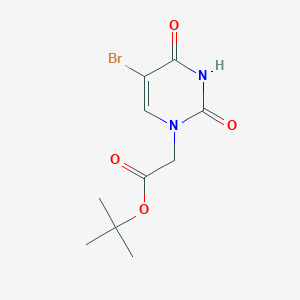
![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2973782.png)
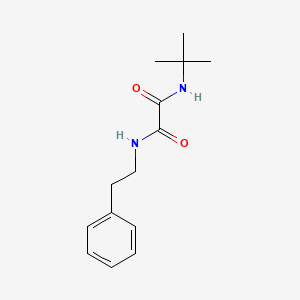

![Tert-butyl (5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2973787.png)
![ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate](/img/structure/B2973789.png)
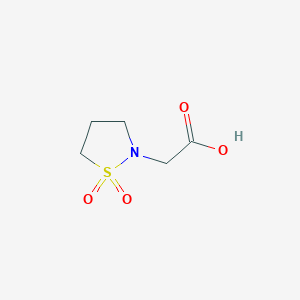

![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)
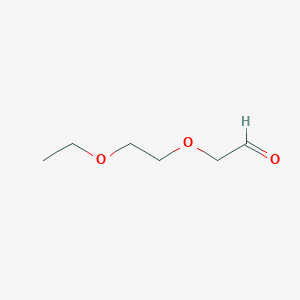
![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate](/img/structure/B2973798.png)
